4-bromo-1-ethyl-3-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-ethyl-3-(propoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, an ethyl group at position 1, and a propoxymethyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-(propoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Propoxymethylation: The propoxymethyl group can be introduced using propoxymethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-(propoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles.
Scientific Research Applications
4-bromo-1-ethyl-3-(propoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-ethyl-3-methyl-1H-pyrazole
- 4-bromo-1-ethyl-3-isopropyl-1H-pyrazole
- 4-bromo-1-ethyl-3-hydroxyindolin-2-one
Uniqueness
4-bromo-1-ethyl-3-(propoxymethyl)-1H-pyrazole is unique due to the presence of the propoxymethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
4-bromo-1-ethyl-3-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHVQTYUYSDYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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